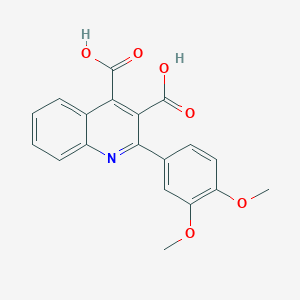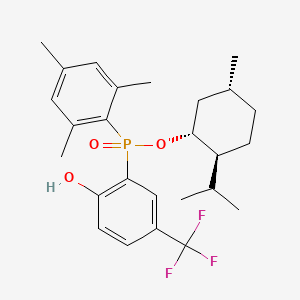
1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the isoquinoline core, along with a diethylcarboxamide functional group. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with an amine in the presence of an acid catalyst to form isoquinoline.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where isoquinoline reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Diethylcarboxamide Group: The final step involves the reaction of the intermediate product with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the diethylcarboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding isoquinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced isoquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors that regulate pain perception.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide can be compared with other isoquinoline derivatives such as:
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Known for its potential to affect muscle contractility.
1-(2-Chlorophenyl)-N,N-dimethylisoquinoline-3-carboxamide: Similar structure but with different alkyl groups, leading to variations in biological activity.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
89242-08-0 |
|---|---|
Formule moléculaire |
C20H19ClN2O |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H19ClN2O/c1-3-23(4-2)20(24)18-13-14-9-5-6-10-15(14)19(22-18)16-11-7-8-12-17(16)21/h5-13H,3-4H2,1-2H3 |
Clé InChI |
AXZSDFBOUIQTKT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
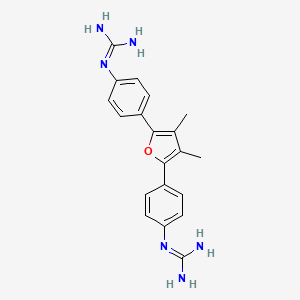

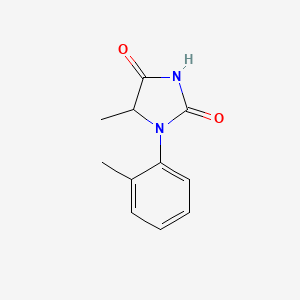
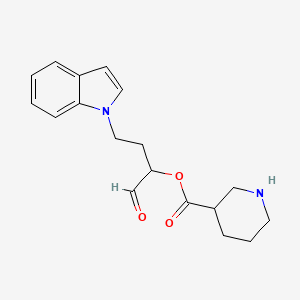
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)
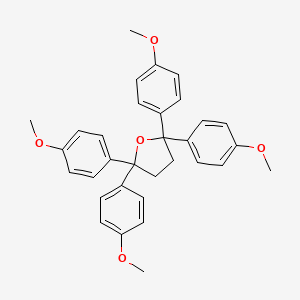
![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)

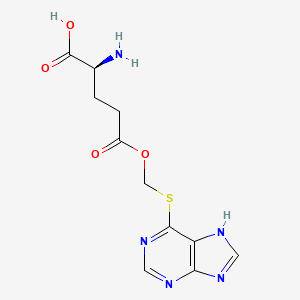
![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)

